molecular formula C10H15N3O4 B11871418 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid CAS No. 79333-29-2

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid

Cat. No.: B11871418
CAS No.: 79333-29-2
M. Wt: 241.24 g/mol
InChI Key: ZRVFXJCNQSGHJQ-UHFFFAOYSA-N
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Description

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid is a complex organic compound with the molecular formula C12H19N3O4. This compound is characterized by its pyrimidine ring structure, which is substituted with amino and hydroxy groups, making it a versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid typically involves multi-step organic reactions. One common method includes the condensation of appropriate pyrimidine derivatives with amino acids under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The use of automated reactors and advanced purification methods, such as chromatography, ensures the consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions typically require controlled temperatures and pH levels to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for nucleotide analogs.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is utilized in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing various biochemical processes. Its amino and hydroxy groups play a crucial role in binding to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-propylpentanoic acid
  • 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)pentanoic acid
  • 5-(4-Amino-2,6-dihydroxy-5-pyrimidinyl)pentanoic acid

Uniqueness

Compared to similar compounds, 5-(2-Amino-4,6-dihydroxy-5-pyrimidinyl)-2-methylpentanoic acid is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

CAS No.

79333-29-2

Molecular Formula

C10H15N3O4

Molecular Weight

241.24 g/mol

IUPAC Name

5-(2-amino-4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-2-methylpentanoic acid

InChI

InChI=1S/C10H15N3O4/c1-5(9(16)17)3-2-4-6-7(14)12-10(11)13-8(6)15/h5H,2-4H2,1H3,(H,16,17)(H4,11,12,13,14,15)

InChI Key

ZRVFXJCNQSGHJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC1=C(N=C(NC1=O)N)O)C(=O)O

Origin of Product

United States

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